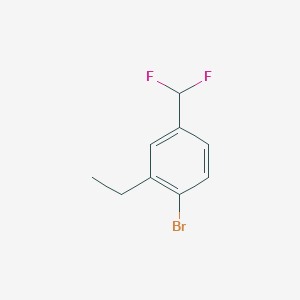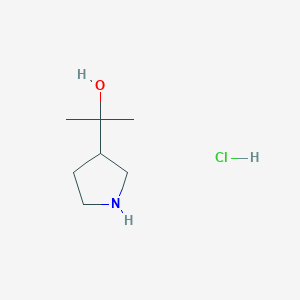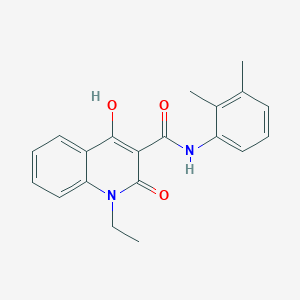
1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrazole group, a piperidine ring, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyrazole groups are likely to contribute to the compound’s lipophilicity, which could affect its absorption and distribution in the body .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the fluorophenyl group could increase its lipophilicity, while the imidazolidine-2,4-dione group could make it more polar .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study synthesized a series of compounds related to the given chemical structure, demonstrating significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds also showed excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011).
5-HT2 Antagonist Activity
- Research on derivatives of this compound found potent 5-HT2 antagonist activity, indicating potential utility in neuropharmacology. Specifically, these compounds displayed significant activity in blocking head twitches induced by 5-hydroxytryptophan, a marker of central 5-HT2 receptor antagonism (Watanabe et al., 1992).
Anticancer Activity
- A related study investigated compounds including those structurally similar to the one for their anticancer activity. It was found that these compounds exhibited inhibitory effects on human breast cancer cell lines, suggesting potential use in cancer treatment (Kumar & Sharma, 2022).
Mechanistic Studies in Photoinduced Reactions
- The compound has been studied in the context of light-induced reactions. A study explored its role in the synthesis of pyrazole-fused quinones, providing insights into the microscopic mechanisms of such reactions, which are crucial for green chemistry applications (He et al., 2021).
Anti-Lung Cancer Activity
- Research also examined fluoro-substituted derivatives of the compound for their anti-lung cancer activity. This work highlighted the potential of such compounds in developing treatments for lung cancer (Hammam et al., 2005).
Spatial Structure Analysis
- Another aspect of research has been the analysis of the spatial structure of related compounds, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Unkovskii et al., 1994).
Antimicrobial Heteroaryl Derivatives
- The compound's derivatives have also been explored for their antimicrobial activities, demonstrating effectiveness against bacteria like Staphylococcus aureus and Proteus vulgaris, and the fungus Candida albicans (Ibrahim et al., 2011).
Synthesis and Biological Activities
- Additional studies have focused on synthesizing novel derivatives and evaluating their biological activities, including anti-inflammatory and antimicrobial effects, which are significant for developing new pharmaceuticals (Ahmed, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-23-18(27)12-26(20(23)29)15-7-9-25(10-8-15)19(28)17-11-16(22-24(17)2)13-3-5-14(21)6-4-13/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIGYIIYAKHFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)
![4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770220.png)


![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)


![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)


